molecular formula C17H18N4S B11028789 N-(phenylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide

N-(phenylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Cat. No.: B11028789
M. Wt: 310.4 g/mol
InChI Key: JJPVBELWNSZEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(phenylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both a phenylcarbamothioyl group and a dihydroisoquinoline moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide typically involves the reaction of 3,4-dihydroisoquinoline-2(1H)-carboximidamide with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme can be represented as follows:

3,4-dihydroisoquinoline-2(1H)-carboximidamide+phenyl isothiocyanateThis compound\text{3,4-dihydroisoquinoline-2(1H)-carboximidamide} + \text{phenyl isothiocyanate} \rightarrow \text{this compound} 3,4-dihydroisoquinoline-2(1H)-carboximidamide+phenyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatographic techniques. The choice of solvents and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The phenylcarbamothioyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce thiols.

Scientific Research Applications

N-(phenylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(phenylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide exerts its effects is not fully understood but is believed to involve interactions with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, while the dihydroisoquinoline moiety can interact with enzymes and receptors. These interactions can modulate the activity of proteins involved in critical cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylcarbamothioyl)cyclohexanecarboxamide
  • N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide
  • N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide

Uniqueness

N-(phenylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide is unique due to its combination of a phenylcarbamothioyl group and a dihydroisoquinoline moiety

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

(1E)-1-[amino(3,4-dihydro-1H-isoquinolin-2-yl)methylidene]-3-phenylthiourea

InChI

InChI=1S/C17H18N4S/c18-16(20-17(22)19-15-8-2-1-3-9-15)21-11-10-13-6-4-5-7-14(13)12-21/h1-9H,10-12H2,(H3,18,19,20,22)

InChI Key

JJPVBELWNSZEAV-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)/C(=N/C(=S)NC3=CC=CC=C3)/N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=NC(=S)NC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.